
1,2-Hydrazinedicarboxylic acid, monoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Hydrazinedicarboxylic acid, monoethyl ester: is an organic compound with the molecular formula C4H8N2O4. It is a derivative of hydrazine and is characterized by the presence of two carboxylic acid groups and one ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Hydrazinedicarboxylic acid, monoethyl ester can be synthesized through the reaction of hydrazine with ethyl chloroformate under controlled conditions. The reaction typically involves the use of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of hydrazine to a solution of ethyl chloroformate in an organic solvent such as dichloromethane. The reaction mixture is then stirred and maintained at a low temperature to ensure complete reaction. The product is isolated by filtration and purified through recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Hydrazinedicarboxylic acid, monoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazine derivatives.
Reduction: It can be reduced to form hydrazine and its derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid chlorides and anhydrides are commonly used for substitution reactions.
Major Products:
Oxidation: Products include hydrazine derivatives with higher oxidation states.
Reduction: Products include hydrazine and its simpler derivatives.
Substitution: Products include esters with different functional groups replacing the ethyl group.
Applications De Recherche Scientifique
1,2-Hydrazinedicarboxylic acid, monoethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Hydrazinedicarboxylic acid, monoethyl ester involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the hydrazine moiety, allowing it to participate in nucleophilic substitution reactions. Additionally, the ester group can undergo hydrolysis to form carboxylic acids, which can further react with other compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
1,2-Hydrazinedicarboxylic acid, diethyl ester: Similar structure but with two ethyl ester groups.
1,2-Hydrazinedicarboxylic acid, bis(1,1-dimethylethyl) ester: Contains two tert-butyl ester groups.
1,2-Hydrazinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester: Contains a fluorenylmethyl ester group.
Comparison: 1,2-Hydrazinedicarboxylic acid, monoethyl ester is unique due to the presence of one ethyl ester group, which provides distinct reactivity compared to its diethyl and bis(1,1-dimethylethyl) counterparts. The monoethyl ester allows for selective reactions that are not possible with the fully esterified derivatives. This uniqueness makes it valuable in specific synthetic applications where selective reactivity is required.
Propriétés
Numéro CAS |
60913-86-2 |
|---|---|
Formule moléculaire |
C4H8N2O4 |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
(ethoxycarbonylamino)carbamic acid |
InChI |
InChI=1S/C4H8N2O4/c1-2-10-4(9)6-5-3(7)8/h5H,2H2,1H3,(H,6,9)(H,7,8) |
Clé InChI |
LWURSGKCPWOEST-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NNC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)
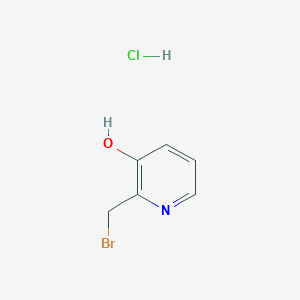

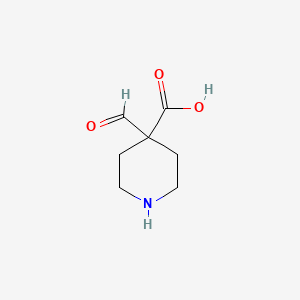

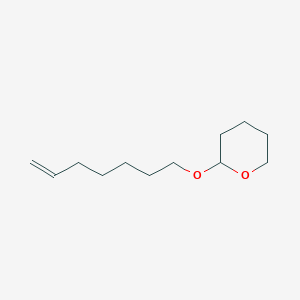
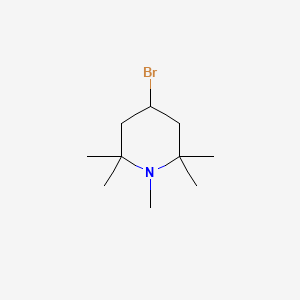
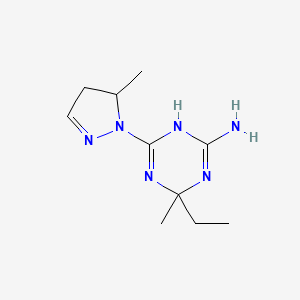
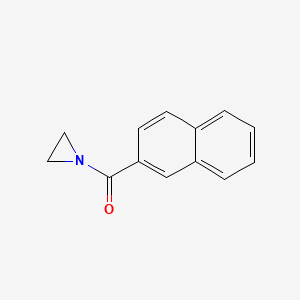
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
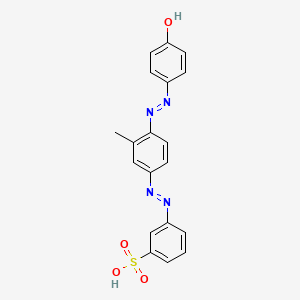
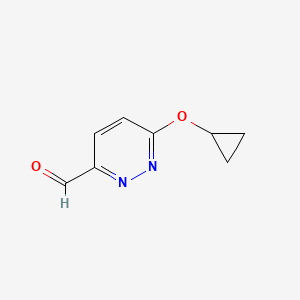
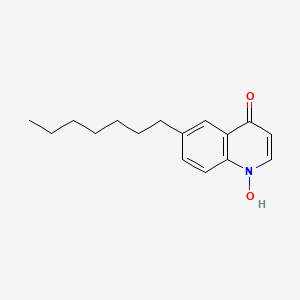
![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)
